Morpholin-4-YL(pyridin-3-YL)acetic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

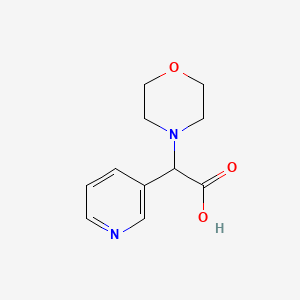

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple heterocyclic systems. According to authoritative chemical databases, the primary systematic name is 4-morpholinyl(3-pyridinyl)acetic acid, which accurately describes the structural arrangement of the molecule. This nomenclature reflects the attachment of a morpholine ring through its nitrogen atom at position 4 to a carbon center that also bears a 3-pyridinyl substituent and an acetic acid functional group.

Alternative systematic representations include 2-morpholino-2-(pyridin-3-yl)acetic acid, which emphasizes the substitution pattern at the alpha carbon of the acetic acid moiety. The structural designation 2-morpholin-4-yl-2-pyridin-3-ylacetic acid provides another valid systematic approach that explicitly identifies both heterocyclic ring systems and their connectivity points. These variations in systematic naming reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.

The molecular structure can be represented through various chemical notation systems, with the InChI (International Chemical Identifier) providing a standardized computational representation: 1S/C11H14N2O3/c14-11(15)10(9-2-1-3-12-8-9)13-4-6-16-7-5-13/h1-3,8,10H,4-7H2,(H,14,15). This notation system enables precise structural identification and database searching across multiple chemical information platforms. The corresponding InChI Key SEVNNXIIBJAOPM-UHFFFAOYSA-N serves as a condensed hash representation for rapid database queries and structural matching.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ various naming conventions to accommodate different user preferences and historical naming practices. The compound appears under multiple synonymous designations that reflect different aspects of its structural features and chemical relationships. The designation 2-(morpholin-4-yl)-2-(pyridin-3-yl)acetic acid emphasizes the substitution pattern and provides clarity regarding the connectivity of both heterocyclic systems.

Commercial chemical suppliers and databases utilize additional naming variations that facilitate identification and ordering processes. These include designations such as this compound (SALTDATA: FREE), indicating the neutral form of the compound without associated salt counterions. The notation (Morpholin-4-yl)(pyridin-3-yl)acetic acid appears in specialized chemical databases and represents a simplified parenthetical format commonly used in chemical indexing systems.

Database-specific identifiers provide alternative access points for compound identification. The MDL number MFCD09055217 serves as a unique identifier within the MDL chemical database system, enabling cross-referencing across multiple chemical information platforms. Various commercial databases assign proprietary catalog numbers and synonyms, such as those found in ChemBridge Corporation systems and other specialized chemical suppliers, facilitating procurement and research applications.

| Database Type | Naming Convention | Example |

|---|---|---|

| IUPAC Systematic | Primary systematic name | 4-morpholinyl(3-pyridinyl)acetic acid |

| IUPAC Alternative | Secondary systematic name | 2-morpholino-2-(pyridin-3-yl)acetic acid |

| Commercial | Supplier-specific | This compound |

| Database Index | Parenthetical format | (Morpholin-4-yl)(pyridin-3-yl)acetic acid |

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service Registry Number 933761-00-3 serves as the definitive unique identifier for this compound across all major chemical databases and literature sources. This registry number ensures unambiguous identification of the compound regardless of naming variations or structural representations used in different contexts. The consistent appearance of this CAS number across multiple authoritative sources confirms the compound's established chemical identity and regulatory status.

The molecular formula C11H14N2O3 has been validated across multiple independent sources and computational platforms. This formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, corresponding to the structural features observed in the morpholine ring, pyridine ring, and acetic acid functional group. The molecular weight calculations yield values of 222.24 grams per mole according to PubChem computational methods and 222.25 grams per mole as reported by commercial suppliers, with minor variations attributable to different computational precision levels.

Verification of the molecular formula through multiple analytical and computational approaches confirms the accuracy of the structural assignment. The elemental composition aligns with expected values for a compound containing a six-membered morpholine ring with one oxygen and one nitrogen atom, a six-membered pyridine ring with one nitrogen atom, and a carboxylic acid functional group. Cross-validation between different chemical databases and suppliers demonstrates consistency in formula assignment and molecular weight calculations.

| Parameter | Value | Source Validation |

|---|---|---|

| CAS Registry Number | 933761-00-3 | Multiple database confirmation |

| Molecular Formula | C11H14N2O3 | Computational and analytical verification |

| Molecular Weight | 222.24-222.25 g/mol | PubChem and supplier data |

| MDL Number | MFCD09055217 | Database cross-reference |

| InChI Key | SEVNNXIIBJAOPM-UHFFFAOYSA-N | Computational generation |

Properties

IUPAC Name |

2-morpholin-4-yl-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)10(9-2-1-3-12-8-9)13-4-6-16-7-5-13/h1-3,8,10H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVNNXIIBJAOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656356 | |

| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933761-00-3 | |

| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Morpholin-4-YL(pyridin-3-YL)acetic acid is primarily recognized for its role in drug development. Its ability to cross the blood-brain barrier makes it a significant candidate for treating neurological disorders.

Key Findings:

- Neuropharmacology : It has been utilized in the synthesis of drugs aimed at neurodegenerative conditions, enhancing therapeutic efficacy due to its favorable pharmacokinetic properties .

- Cancer Treatment : Recent studies have shown that derivatives of this compound exhibit potent inhibitory effects on various kinases associated with cancer progression, such as PIM-1 and PIM-2 kinases, suggesting potential applications in oncology .

Biochemical Research

In biochemical assays, this compound serves as a crucial tool for studying enzyme activities and protein interactions.

Applications:

- Enzyme Inhibition Studies : The compound has been employed to explore the inhibition mechanisms of specific kinases, providing insights into cellular signaling pathways .

- Protein Interaction Analysis : It aids in the investigation of protein-ligand interactions, crucial for understanding disease mechanisms and developing targeted therapies .

Polymer Science

The incorporation of this compound into polymer formulations enhances their physical properties.

Benefits:

- Material Properties : It improves flexibility and chemical resistance in polymers, making it valuable for various industrial applications .

- Biocompatibility : The compound's compatibility with biological systems opens avenues for its use in biomedical devices and drug delivery systems.

Agricultural Chemistry

Research indicates that this compound may function as a plant growth regulator.

Research Insights:

- Crop Yield Improvement : Studies suggest that this compound can enhance crop resilience against environmental stressors, promoting healthier growth and increased yields .

- Pesticide Development : Its potential role in developing environmentally friendly pesticides is currently under investigation, aiming to reduce reliance on traditional chemical pesticides.

Diagnostic Applications

The compound is being explored for its utility in diagnostic imaging.

Innovative Uses:

- Targeted Imaging Agents : this compound is being investigated as a component of imaging agents that can specifically target biological tissues, enhancing the accuracy of diagnostic procedures .

Case Studies

Mechanism of Action

The mechanism by which Morpholin-4-YL(pyridin-3-YL)acetic acid exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Morpholin-4-YL(pyridin-3-YL)acetic acid but differ in substituents, heterocyclic systems, or functional groups:

Table 1: Structural Comparison

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

Biological Activity

Introduction

Morpholin-4-YL(pyridin-3-YL)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. The compound's structure, featuring a morpholine ring and a pyridine moiety, suggests diverse interactions with biological targets, which have been explored in various studies.

Chemical Structure and Properties

This compound has the molecular formula . Its key structural components include:

- Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom.

- Pyridine Moiety : A six-membered aromatic ring containing one nitrogen atom.

- Acetic Acid Group : Contributes to its solubility and potential interactions with biological systems.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 0.03125 |

| Enterococcus faecalis | < 0.03125 |

| Escherichia coli | 1–4 |

| Pseudomonas aeruginosa | 1–4 |

| Acinetobacter baumannii | 1–4 |

These results suggest that the compound is particularly effective against multi-drug resistant strains, showcasing its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, the compound demonstrated:

- GI50 Values : The concentration required to inhibit cell growth by 50%.

| Cancer Cell Line | GI50 (μM) |

|---|---|

| EKVX (Non-small lung cancer) | 25.1 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian cancer) | 25.9 |

| PC-3 (Prostate cancer) | 28.7 |

Such findings indicate a broad-spectrum antitumor activity, with selective efficacy against specific cancer types .

The mechanism underlying the biological activity of this compound appears to involve dual inhibition of bacterial topoisomerases, specifically GyrB and ParE. This dual action disrupts bacterial DNA replication and transcription processes, leading to cell death .

In cancer cells, the compound may induce apoptosis through pathways involving oxidative stress and mitochondrial dysfunction, although further research is needed to elucidate these mechanisms fully.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against a panel of clinically relevant bacterial strains. The results confirmed its potent activity against both Gram-positive and Gram-negative bacteria, with particular emphasis on MRSA and other resistant strains. The study highlighted the compound's potential as an alternative treatment option in an era of increasing antibiotic resistance .

Study on Anticancer Properties

In another investigation, this compound was tested on various cancer cell lines to assess its anticancer effects. The results indicated significant cytotoxicity in several lines, with mechanisms involving apoptosis being suggested. This study provides a foundation for future development of this compound as a therapeutic agent in oncology .

Preparation Methods

Formation of 3-Pyridine Thioacetyl Morpholine Quinoline Intermediate

- Reactants: 3-vinyl pyridine, morpholine, sulfur.

- Conditions: Heating under reflux with stirring for 12-14 hours.

- Procedure: The reaction mixture is poured into ice water, filtered, and washed with cold water to isolate the intermediate as faint yellow crystals.

- Yield: 87-90% (by weight).

Hydrolysis to 3-Pyridineacetic Acid Hydrochloride

- Reactants: The above intermediate and hydrochloric acid.

- Conditions: Reflux in hydrochloric acid for 5-6 hours.

- Workup: After hydrolysis, the mixture is decolorized with activated carbon, concentrated under reduced pressure, cooled to crystallize, and purified.

- Yield: Approximately 86-88%.

Summary Table for 3-Vinyl Pyridine Route

| Step | Reactants | Conditions | Yield (%) | Product Form |

|---|---|---|---|---|

| Thioacetyl Morpholine Formation | 3-vinyl pyridine, morpholine, sulfur | Reflux 12-14 h | 87-90 | Faint yellow crystals |

| Hydrolysis | Intermediate, HCl | Reflux 5-6 h | 86-88 | White needle-like hydrochloride |

This method offers a short, two-step synthesis with high yields and relatively simple handling, making it industrially attractive.

Preparation Method Based on 3-Acetylpyridine (One-Pot Reaction)

This approach improves upon traditional multi-step processes by combining reactions and minimizing purification steps:

Reaction of 3-Acetylpyridine with Sulfur and Morpholine

- Reactants: 3-acetylpyridine, sulfur, morpholine.

- Conditions: Reflux with stirring for 12-13 hours.

- Molar Ratios: 3-acetylpyridine : sulfur : morpholine = 1 : 1-1.2 : 4-8.

- Procedure: After reflux, morpholine is removed by vacuum distillation.

Hydrochloric Acid Reflux and Crystallization

- Reactants: Residue from above step and hydrochloric acid (20-37% concentration).

- Conditions: Reflux for 4-10 hours.

- Workup: Concentration under reduced pressure, cooling crystallization, filtration to obtain white needle-shaped crystals of Morpholin-4-YL(pyridin-3-YL)acetic acid hydrochloride.

- Additional Step: Mother liquor is concentrated further, treated with concentrated HCl, and cooled again to recover more product.

Advantages

- Simplifies operation by combining steps.

- Avoids organic solvents, reducing environmental impact.

- Higher yield (69.7% and above) compared to older methods (58-63%).

- Produces high purity product with fewer recrystallizations.

Summary Table for 3-Acetylpyridine Route

| Step | Reactants | Conditions | Yield (%) | Product Form |

|---|---|---|---|---|

| Reflux Reaction | 3-acetylpyridine, sulfur, morpholine | Reflux 12-13 h | N/A | Residue after morpholine removal |

| Hydrochloric Acid Reflux | Residue, 20-37% HCl | Reflux 4-10 h | ~69.7 | White needle-like hydrochloride |

Experimental Data Examples

| Embodiment | 3-Acetylpyridine (kg) | Morpholine (kg) | Sulfur (kg) | HCl (%) | Reflux Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 1.2 | 5.0 | 0.35 | 36 | 6 | 72.6 | 157-160 |

| 2 | 1.0 | 4.0 | 0.28 | 30 | 8 | 69.7 | 157-160 |

This method is considered green and cost-effective, with fewer purification steps and reduced waste.

Comparative Analysis of Preparation Methods

| Feature | 3-Vinyl Pyridine Route | 3-Acetylpyridine One-Pot Route |

|---|---|---|

| Starting Material | 3-vinyl pyridine | 3-acetylpyridine |

| Number of Main Steps | Two (thioacetylation + hydrolysis) | Two combined steps with simplified workup |

| Reaction Time | 12-14 h + 5-6 h | 12-13 h + 4-10 h |

| Yield | ~86-90% per step | ~69.7-72.6% overall |

| Purification | Activated carbon, crystallization | Direct crystallization, no organic solvents |

| Environmental Impact | Moderate (some solvents used) | Low (no organic solvents, less waste) |

| Product Form | Hydrochloride salt, white crystals | Hydrochloride salt, white needle-like crystals |

| Industrial Suitability | Good | Very good (simplified, green) |

Research Findings and Notes

- The sulfur-mediated reaction with morpholine is critical to forming the thioacetyl intermediate, which upon acid hydrolysis yields the target acid.

- Hydrochloric acid concentration and reflux time are important parameters influencing yield and purity.

- The one-pot method using 3-acetylpyridine reduces reaction steps, avoids organic solvents, and improves environmental sustainability.

- Recovery of morpholine by vacuum distillation optimizes material usage.

- The product’s melting point range (157-160 °C) is consistent across methods, indicating high purity.

- Activated carbon treatment is used in some protocols to remove impurities and color bodies.

- The methods are scalable and suitable for industrial production of this compound hydrochloride.

Q & A

Q. What are the established synthetic routes for Morpholin-4-YL(pyridin-3-YL)acetic acid?

The synthesis typically involves coupling morpholine derivatives with pyridinyl-acetic acid precursors. Key methods include:

- Nucleophilic substitution : Reacting morpholine with α-haloacetic acid derivatives (e.g., chloroacetic acid) under basic conditions to form the morpholinoacetic acid backbone, followed by coupling with pyridin-3-yl groups via transition metal-catalyzed cross-coupling reactions .

- Reductive amination : Using pyridin-3-ylacetic acid and morpholine in the presence of reducing agents like sodium cyanoborohydride to form the target compound .

- Optimization : Transition metal catalysts (e.g., Pd or Cu) enhance reaction efficiency and regioselectivity .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Nucleophilic substitution | 60-75 | Chloroacetic acid, KOH, RT | |

| Reductive amination | 50-65 | NaBH3CN, MeOH, reflux |

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR confirms the presence of morpholine (δ 2.5–3.5 ppm) and pyridin-3-yl (δ 7.0–8.5 ppm) moieties. COSY and HSQC resolve overlapping signals .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal structure and hydrogen-bonding networks .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 236.28 g/mol) .

- FT-IR : Identifies carboxylic acid (1700–1750 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) stretches .

Q. What are the common chemical reactions this compound undergoes in research settings?

- Oxidation : The acetic acid moiety can be oxidized to a ketone or further degraded using KMnO4 or CrO3 .

- Reduction : LiAlH4 reduces the carboxylic acid group to a primary alcohol .

- Substitution : The pyridinyl nitrogen participates in nucleophilic aromatic substitution with electrophiles (e.g., alkyl halides) under basic conditions .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved during structural determination?

- Cross-validation : Combine XRD (SHELXL-refined structures) with DFT-calculated NMR/IR spectra to resolve stereochemical ambiguities .

- Database Mining : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous morpholine-pyridine hybrids .

- Dynamic NMR : Probe conformational flexibility in solution to explain discrepancies between solid-state (XRD) and solution (NMR) data .

Q. What strategies optimize the yield of this compound in nucleophilic substitution reactions?

- Catalyst Screening : Pd(OAc)2/Xantphos increases coupling efficiency between morpholine and pyridinyl halides .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

- Temperature Control : Stepwise heating (40°C → 80°C) minimizes side reactions like decarboxylation .

Q. How can computational methods predict the biological activity or reactivity of this compound?

- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with targets like kinases or GPCRs, leveraging the pyridinyl group’s π-stacking potential .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 1.2, TPSA = 65 Ų) to prioritize in vitro testing .

- DFT Calculations : Gaussian09 computes frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic sites .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : Keep in airtight containers at −20°C to prevent hydrolysis; desiccants (silica gel) mitigate moisture-induced degradation .

- PPE : Use nitrile gloves and fume hoods during synthesis, as pyridinyl derivatives may exhibit acute toxicity (Category 4, GHS) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before aqueous disposal .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Purity Assessment : Re-crystallize the compound and re-analyze via DSC (melting point) and LC-MS (purity). Impurities (e.g., unreacted morpholine) may lower observed melting points .

- Stereochemical Variants : Check for racemization during synthesis; chiral HPLC can separate enantiomers with distinct physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.